molecular formula C8H16O2S B2977636 2-Ethyl-2-mercapto-butyric acid ethyl ester CAS No. 67431-23-6

2-Ethyl-2-mercapto-butyric acid ethyl ester

Cat. No.: B2977636
CAS No.: 67431-23-6
M. Wt: 176.27
InChI Key: WTNYAZJWWYSKSS-UHFFFAOYSA-N
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Description

“2-Ethyl-2-mercapto-butyric acid ethyl ester” is a chemical compound with the molecular formula C8H16O2 . It is used as a flavor and fragrance agent, and it has a sulfurous type odor and an onion type flavor .


Synthesis Analysis

The synthesis of “this compound” could potentially be similar to the synthesis of 2-Ethylbutyric acid, which involves a condensation reaction between ethanol and butyric acid . Esters like this one react with acids to liberate heat along with alcohols and acids .


Chemical Reactions Analysis

Esters, including “this compound”, react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Scientific Research Applications

Chemical Synthesis and Modifications

2-Ethyl-2-mercapto-butyric acid ethyl ester serves as a critical intermediate in chemical syntheses, showcasing its utility in the formation of complex molecules. For instance, its derivatives, influenced by their thiol-reactive properties, have been explored in the synthesis of various compounds. A notable example is the derivatization of sorbic acid-thiol adducts, where ethyl and methyl sorbate react with thiols to form diadducts and specific ester products, emphasizing the flexibility and reactivity of thiol-containing compounds in synthetic chemistry (Khandelwal & Wedzicha, 1990). Similarly, the Hantzsch pyrrole synthesis utilizes ethyl esters of alkyl and dialkylpyrrole carboxylic acids, highlighting the role of esterified compounds in facilitating complex organic reactions (Roomi & Macdonald, 1970).

Odor and Sensory Applications

The branched esters, including those similar to this compound, have been studied for their odor thresholds. These compounds exhibit significant variations in sensory perception, indicating their potential use in flavorings and fragrances. Research shows that the odor thresholds of branched esters are generally lower than their straight-chain counterparts, pointing to their efficacy in more potent and desirable sensory applications (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

Nanotechnology and Material Science

In material science, the amphiphilic properties of certain esters, akin to this compound, have been exploited for the development of advanced materials. For example, the synthesis of an amphiphilic multiblock poly(ether–ester) containing multiple thiols has demonstrated its potential in fabricating reduction-responsive core-crosslinked micelles for controlled drug release, showcasing the intersection of chemical synthesis and nanotechnology for biomedical applications (Sun et al., 2014).

Green Chemistry and Catalysis

The synthesis of related esters in environmentally friendly solvents, like room temperature ionic liquids, represents a shift towards green chemistry. Such methodologies not only offer an eco-friendly alternative but also improve reaction efficiencies and product isolation, highlighting the role of this compound derivatives in promoting sustainable chemical practices (Zhou, 2006).

Safety and Hazards

The safety data sheet for Ethyl butyrate, a similar compound, indicates that it is a flammable liquid and vapor and is harmful in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

ethyl 2-ethyl-2-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNYAZJWWYSKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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